"Methyl 4,5-dimethyl-2-nitrobenzoate CAS number and properties"
"Methyl 4,5-dimethyl-2-nitrobenzoate CAS number and properties"
CAS Number: 90922-74-0
This technical guide provides a comprehensive overview of Methyl 4,5-dimethyl-2-nitrobenzoate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
Methyl 4,5-dimethyl-2-nitrobenzoate is a nitroaromatic compound with the molecular formula C₁₀H₁₁NO₄.[1][2] Its chemical structure consists of a benzene ring substituted with two methyl groups, a nitro group, and a methyl ester group. This unique arrangement of functional groups dictates its chemical reactivity and utility as a versatile building block in organic chemistry.[3]
Table 1: Physicochemical Properties of Methyl 4,5-dimethyl-2-nitrobenzoate
| Property | Value | Source |
| CAS Number | 90922-74-0 | [1][3] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |
| Molecular Weight | 209.20 g/mol | [1][2][3] |
| LogP | 1.99824 | [1] |
| Topological Polar Surface Area (TPSA) | 69.44 Ų | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis
The synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate is typically achieved through a two-step process starting from 4,5-dimethylbenzoic acid.[3] The first step involves the nitration of the aromatic ring, followed by the esterification of the carboxylic acid group.
Experimental Protocol: Synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate
Step 1: Nitration of 4,5-dimethylbenzoic acid
A mixture of concentrated nitric acid and concentrated sulfuric acid is commonly used for the nitration of 4,5-dimethylbenzoic acid.[3] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3] Strict temperature control is crucial to ensure the regioselective introduction of the nitro group at the 2-position and to minimize the formation of byproducts.[3]
A detailed, specific protocol for the nitration of 4,5-dimethylbenzoic acid was not found in the searched literature. However, a general procedure for the nitration of a similar compound, methyl benzoate, can be adapted with careful optimization of reaction conditions.
General Nitration Procedure (adapted from a similar synthesis):
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In a round-bottomed flask fitted with a mechanical stirrer, dissolve 4,5-dimethylbenzoic acid in a cooled, concentrated sulfuric acid.
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Cool the mixture in an ice bath to maintain a temperature between 0-10°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. The temperature should be carefully monitored and maintained within the range of 5-15°C throughout the addition.[4]
-
After the addition is complete, continue stirring for a short period.
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Pour the reaction mixture onto crushed ice to precipitate the crude 4,5-dimethyl-2-nitrobenzoic acid.[4]
-
Filter the solid product, wash with cold water, and dry.
Step 2: Esterification of 4,5-dimethyl-2-nitrobenzoic acid
The resulting 4,5-dimethyl-2-nitrobenzoic acid is then esterified to yield Methyl 4,5-dimethyl-2-nitrobenzoate.[3]
A specific protocol for the esterification of 4,5-dimethyl-2-nitrobenzoic acid was not found. A general esterification procedure is provided below.
General Esterification Procedure:
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Reflux a mixture of 4,5-dimethyl-2-nitrobenzoic acid and an excess of methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst.
-
Remove the excess methanol by distillation.
-
Extract the product with a suitable organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purify the crude product by recrystallization or column chromatography.
Chemical Reactivity and Key Experiments
The chemical reactivity of Methyl 4,5-dimethyl-2-nitrobenzoate is primarily influenced by its nitro and ester functional groups.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, forming methyl 4,5-dimethyl-2-aminobenzoate.[3] This transformation is a crucial step in the synthesis of various pharmaceutical compounds.[3]
Experimental Protocol: Catalytic Hydrogenation
Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and efficient method for the reduction of nitroaromatic compounds.[3]
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Dissolve Methyl 4,5-dimethyl-2-nitrobenzoate in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 4,5-dimethyl-2-aminobenzoate, which can be further purified if necessary.
Hydrolysis of the Ester Group
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4,5-dimethyl-2-nitrobenzoic acid.[3] This reaction can be performed under acidic or basic conditions.[3]
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reflux a solution of Methyl 4,5-dimethyl-2-nitrobenzoate in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid).[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5-dimethyl-2-nitrobenzoic acid.
Safety Information
It is important to handle Methyl 4,5-dimethyl-2-nitrobenzoate with appropriate safety precautions.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. |
This information is based on available data for similar compounds and should be used as a guideline. A comprehensive safety data sheet (SDS) should be consulted before handling this chemical.
Applications in Drug Development
While not extensively studied for its direct therapeutic effects, Methyl 4,5-dimethyl-2-nitrobenzoate and its derivatives serve as important intermediates in the synthesis of biologically active molecules.[3] For instance, a related compound, Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, is a precursor in the synthesis of Telmisartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[3][5] The nitrobenzoate scaffold is also being investigated for the development of new antimicrobial agents.[6]
Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate from 4,5-dimethylbenzoic acid.
Caption: Synthesis of Methyl 4,5-dimethyl-2-nitrobenzoate.
Key Reactions Workflow
This diagram shows the primary chemical transformations of Methyl 4,5-dimethyl-2-nitrobenzoate.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US7943781B2 - Process for preparing telmisartan - Google Patents [patents.google.com]
- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
